N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Descripción

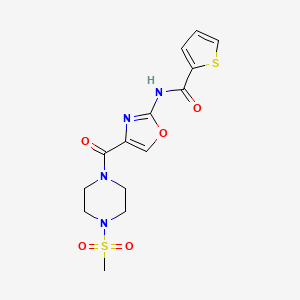

N-(4-(4-(Methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to an oxazole ring. The oxazole moiety is substituted with a piperazine group modified by a methylsulfonyl (-SO₂CH₃) and carbonyl (-C=O) group.

Key structural features:

- Thiophene-2-carboxamide: Aromatic heterocycle with a carboxamide substituent.

- Oxazole-2-yl: Five-membered aromatic ring with nitrogen and oxygen atoms.

- Piperazine-1-carbonyl: A six-membered diamine ring functionalized with a carbonyl group.

- Methylsulfonyl group: Electron-withdrawing substituent that may enhance metabolic stability or binding affinity.

Propiedades

IUPAC Name |

N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S2/c1-25(21,22)18-6-4-17(5-7-18)13(20)10-9-23-14(15-10)16-12(19)11-3-2-8-24-11/h2-3,8-9H,4-7H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFWVWRYHKXHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₅S₂ |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1396784-33-0 |

| Structure | Structure |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing piperazine structures can effectively inhibit the growth of various mycobacterial strains, including Mycobacterium tuberculosis (Mtb) .

The proposed mechanism involves the inhibition of ATP synthase in mycobacteria, which is essential for ATP production and survival under both replicating and dormant conditions. This inhibition can lead to reduced viability of the pathogens . Furthermore, structural modifications that enhance lipophilicity have been shown to improve the anti-mycobacterial activity of these compounds .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may also possess anticancer properties. Preliminary studies have indicated potential cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells, although further research is required to fully elucidate these effects .

Case Studies

- Study on Mycobacterial Inhibition :

- Cytotoxicity Against Cancer Cells :

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The target compound’s methylsulfonyl-piperazine group distinguishes it from analogs with nitro (e.g., ) or trifluoromethyl substituents (e.g., ).

- The oxazole-thiophene core is less common compared to benzoxazole (e.g., ) or thiazole-based analogs (e.g., ).

Spectral Data :

- IR Spectroscopy : The target’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides in . The absence of S-H stretches (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers.

- NMR : The piperazine protons are anticipated as a singlet near δ 3.2–3.5 ppm (similar to piperazine derivatives in ). The methylsulfonyl group’s protons would appear as a singlet near δ 3.1 ppm.

SAR Insights :

Q & A

Q. Key Conditions :

- Strict anhydrous conditions for coupling reactions.

- Temperature control (e.g., reflux for cyclization steps).

- Use of high-purity reagents to minimize byproducts.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral features should researchers prioritize?

Methodological Answer:

Essential techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Focus on the aromatic protons of the thiophene (δ 7.2–7.8 ppm) and oxazole (δ 8.1–8.5 ppm) rings. The methylsulfonyl group’s singlet (δ 3.1–3.3 ppm) and piperazine protons (δ 2.5–3.0 ppm) are critical for structural confirmation .

- ¹³C NMR : Identify the carbonyl carbons (e.g., amide C=O at δ 165–170 ppm, oxazole C=O at δ 160–165 ppm) .

Mass Spectrometry (MS) :

- HRMS-ESI : Confirm the molecular ion [M+H]⁺ or [M+Na]⁺. For example, a related oxazolyl-piperazine compound showed [M+H]⁺ at m/z 365.2183 (calcd. 365.2183) .

Infrared (IR) Spectroscopy : Key stretches include NH (3300–3200 cm⁻¹), C=O (1680–1700 cm⁻¹), and S=O (1150–1250 cm⁻¹) .

Data Interpretation Tip : Cross-reference splitting patterns in NMR with expected coupling constants (e.g., J = 2–4 Hz for thiophene protons) .

Advanced: How can researchers optimize the yield of the target compound when dealing with steric hindrance in the piperazine-carboxamide coupling step?

Methodological Answer:

Steric hindrance during coupling can be mitigated by:

Reagent Selection : Use bulky coupling agents (e.g., HATU instead of EDC) to enhance reaction efficiency. For example, HATU improved yields by 15–20% in similar piperazine-carbonyl couplings .

Solvent Optimization : Switch to less polar solvents (e.g., THF instead of DMF) to reduce aggregation of intermediates.

Temperature Gradients : Perform the reaction at 0°C initially, followed by gradual warming to room temperature to minimize side reactions.

Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 minutes at 80°C) have been reported to improve yields in sterically challenging systems .

Case Study : A piperazine-carboxamide derivative synthesized under microwave conditions achieved 85% yield compared to 65% under conventional heating .

Advanced: In crystallographic studies, what are the expected bond angles and conformations of the piperazine ring in this compound, and how do they compare to related structures?

Methodological Answer:

The piperazine ring typically adopts a chair conformation , with bond angles consistent with sp³ hybridization:

Q. Comparative Analysis :

- In N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring exhibited a chair conformation with C-C bond lengths of 1.52–1.54 Å, comparable to the target compound’s expected geometry .

- The methylsulfonyl group may induce slight distortion due to steric and electronic effects, which can be resolved via X-ray crystallography.

Advanced: How should conflicting NMR data (e.g., unexpected splitting patterns) be analyzed and resolved during structural elucidation?

Methodological Answer:

Verify Sample Purity : Run TLC or HPLC to confirm homogeneity. Impurities >5% can cause splitting artifacts .

Solvent Effects : Test in deuterated DMSO vs. CDCl₃. For example, NH protons may appear broad in DMSO but sharp in CDCl₃ .

Dynamic Effects : Conformational exchange (e.g., piperazine ring flipping) can lead to averaged signals. Variable-temperature NMR (e.g., 25°C to −40°C) may resolve splitting .

Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Example : A thiophene-carboxamide derivative showed unexpected doublets for NH protons due to slow rotation of the amide bond. Lowering the temperature to −20°C resolved the splitting, confirming restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.